Acoziborole

Description

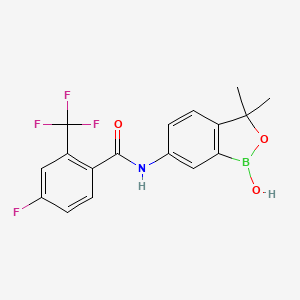

Structure

2D Structure

Properties

IUPAC Name |

4-fluoro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BF4NO3/c1-16(2)12-6-4-10(8-14(12)18(25)26-16)23-15(24)11-5-3-9(19)7-13(11)17(20,21)22/h3-8,25H,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYGDEXEGLDNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)C(F)(F)F)C(O1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BF4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336035 | |

| Record name | Acoziborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266084-51-8 | |

| Record name | SCYX-7158 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266084518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acoziborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acoziborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACOZIBOROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IOR2OO3GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acoziborole (SCYX-7158): A Comprehensive Technical Overview of its Discovery and Development

Foreword: This document provides an in-depth technical guide on the discovery and development history of acoziborole (formerly SCYX-7158), a novel, single-dose, oral treatment for Human African Trypanosomiasis (HAT), also known as sleeping sickness. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical and clinical journey of this promising therapeutic agent.

Executive Summary

This compound is a boron-containing compound belonging to the benzoxaborole class, developed for the treatment of both early and late-stage HAT caused by Trypanosoma brucei gambiense.[1][2] Discovered by Anacor Pharmaceuticals and developed in partnership with the Drugs for Neglected Diseases initiative (DNDi) and Sanofi, this compound represents a significant breakthrough in the management of this neglected tropical disease.[1][3] Its key innovation lies in its potential as a single-oral-dose cure, which could dramatically simplify treatment logistics and support the goal of eliminating HAT transmission by 2030.[4][5] A pivotal Phase II/III clinical trial demonstrated high efficacy and a favorable safety profile, paving the way for regulatory submission.[2][6]

Discovery and Lead Optimization

The journey of this compound began with Anacor Pharmaceuticals' benzoxaborole discovery program.[7][8] Benzoxaboroles are a novel class of compounds containing boron that have shown activity against a range of infectious agents.[9][10] The initial hit was identified from Anacor's chemical library and subsequently optimized through a collaboration between Anacor, Scynexis, and DNDi.[3][11] This lead optimization process focused on enhancing the compound's pharmacokinetic properties, central nervous system (CNS) permeability, and efficacy against Trypanosoma brucei.[12][13] The result of this integrated effort was the selection of SCYX-7158, later named this compound, as a preclinical candidate in late 2009.[11][13]

Synthesis Pathway

The synthesis of SCYX-7158 is a five-step process starting from 2-bromo phenylboronic acid. The key steps involve the protection of the boronic acid, generation of an aryllithium reagent, and subsequent reactions to form the oxaborole ring and add the necessary functional groups. This synthetic route is efficient, does not require chromatographic purification, and is scalable for large-scale production.[12]

Mechanism of Action

This compound exerts its trypanocidal activity by targeting a crucial enzyme in the parasite's RNA processing machinery.[14][15] Specifically, it has been suggested that this compound's target is the cleavage and polyadenylation specificity factor subunit 3 (CPSF3).[16] By inhibiting this enzyme, this compound disrupts messenger RNA (mRNA) processing in Trypanosoma brucei, ultimately leading to parasite death.[9][14] This novel mechanism of action is distinct from existing HAT treatments, which may offer an advantage in overcoming potential drug resistance.[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. news-medical.net [news-medical.net]

- 4. Efficacy and safety of this compound in patients with human African trypanosomiasis caused by Trypanosoma brucei gambiense: a multicentre, open-label, single-arm, Phase II/III trial | DNDi [dndi.org]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Press Release: this compound: Investigational single-dose oral treatment raises hope for elimination of sleeping sickness in Africa [sanofi.com]

- 7. mesamalaria.org [mesamalaria.org]

- 8. Anacor Pharmaceuticals LLC - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 9. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | DNDi [dndi.org]

- 12. dndi.org [dndi.org]

- 13. SCYX-7158, an Orally-Active Benzoxaborole for the Treatment of Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is this compound used for? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. New Drugs for Human African Trypanosomiasis: A Twenty First Century Success Story - PMC [pmc.ncbi.nlm.nih.gov]

Acoziborole: A Physicochemical and Mechanistic Overview for Drug Development Professionals

An in-depth technical guide on the core physicochemical properties and mechanism of action of Acoziborole (SCYX-7158), a promising single-dose oral therapeutic for Human African Trypanosomiasis (HAT).

Introduction

This compound (formerly SCYX-7158) is a novel, orally bioavailable benzoxaborole derivative that has demonstrated high efficacy against Trypanosoma brucei gambiense, the primary causative agent of Human African Trypanosomiasis, also known as sleeping sickness.[1][2][3] Developed by Anacor Pharmaceuticals and further advanced by the Drugs for Neglected Diseases initiative (DNDi), this compound represents a significant breakthrough in the treatment of this neglected tropical disease, offering the potential for a single-dose cure.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and the experimental methodologies relevant to its characterization, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This compound has been optimized to exhibit properties consistent with good oral availability, metabolic stability, and central nervous system (CNS) permeability, which is crucial for treating the neurological stage of HAT.[4][5]

Chemical Structure and Identity

This compound is chemically known as 4-fluoro-N-(1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][6][7]oxaborol-6-yl)-2-(trifluoromethyl)benzamide. Its chemical structure features a benzoxaborole core, which is essential for its biological activity.

| Identifier | Value |

| IUPAC Name | 4-fluoro-N-(1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][6][7]oxaborol-6-yl)-2-(trifluoromethyl)benzamide |

| Synonyms | SCYX-7158, AN5568 |

| CAS Number | 1266084-51-8 |

| Molecular Formula | C₁₇H₁₄BF₄NO₃ |

| Molecular Weight | 367.11 g/mol |

| SMILES | CC1(C)OB(O)c2c1ccc(c2)NC(=O)c3ccc(F)cc3C(F)(F)F |

| InChI | InChI=1S/C17H14BF4NO3/c1-16(2)12-6-4-10(8-14(12)18(25)26-16)23-15(24)11-5-3-9(19)7-13(11)17(20,21)22/h3-8,25H,1-2H3,(H,23,24) |

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| pKa | 9.61 | [7] |

| logD (pH 7.4) | 3.51 | [7] |

| Solubility | ≥ 125 mg/mL in DMSO | [8] |

| ≥ 8 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [8] | |

| ≥ 8 mg/mL in 10% DMSO, 90% Corn Oil | [8] |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) in Trypanosoma brucei. CPSF3 is a critical endonuclease involved in the processing of pre-mRNA.

By targeting the parasite's CPSF3, this compound disrupts the maturation of messenger RNA (mRNA), leading to a cascade of downstream effects that ultimately result in parasite death. This mechanism provides a high degree of selectivity for the parasite over the human host. While CPSF3 is the primary target, some research suggests the possibility of CPSF3-independent modes of action, which may contribute to the overall efficacy of the drug.

Below is a diagram illustrating the proposed primary signaling pathway of this compound's action.

Caption: Mechanism of action of this compound in Trypanosoma brucei.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, this section outlines the standard and generally accepted methodologies that are typically employed for the characterization of drug candidates like benzoxaboroles.

Determination of pKa

The ionization constant (pKa) is a critical parameter that influences the solubility, absorption, and distribution of a drug. For benzoxaboroles, spectrophotometric methods are commonly used.

General Spectrophotometric pKa Determination Protocol:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO).

-

Buffer Preparation: A series of buffers with a range of known pH values (e.g., from pH 2 to 12) are prepared.

-

Sample Preparation: A small aliquot of the this compound stock solution is added to each buffer to a final constant concentration.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the ionized and unionized species have different extinction coefficients is plotted against the pH. The pKa is then determined from the inflection point of the resulting sigmoidal curve. Alternatively, the ratio of absorbance at two different wavelengths can be plotted against pH to determine the pKa.[6][9]

Determination of Solubility

Aqueous solubility is a key factor for oral drug absorption. The shake-flask method is the gold standard for determining thermodynamic solubility.

General Shake-Flask Solubility Protocol:

-

Solution Preparation: An excess amount of this compound is added to a known volume of the relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

For formulation development, kinetic solubility in the presence of co-solvents is also assessed.[8]

Determination of logP / logD

The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties. The shake-flask method is a widely accepted technique for these measurements.

General Shake-Flask logD Protocol:

-

Phase Preparation: n-Octanol and an aqueous buffer of a specific pH (e.g., 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The biphasic mixture is agitated for a period sufficient to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.[10][11]

Conclusion

This compound is a promising new chemical entity with a favorable physicochemical profile for the oral treatment of Human African Trypanosomiasis. Its unique mechanism of action, targeting the essential parasite enzyme CPSF3, provides a basis for its high efficacy and selectivity. The data and methodologies presented in this guide offer a foundational understanding for professionals involved in the research and development of this and other novel anti-parasitic agents. Further publication of detailed experimental protocols would be beneficial for the scientific community to fully appreciate the elegant drug design and development process of this important therapeutic.

References

- 1. This compound | DNDi [dndi.org]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. foundation-s.sanofi.com [foundation-s.sanofi.com]

- 4. gov.uk [gov.uk]

- 5. SCYX-7158, an Orally-Active Benzoxaborole for the Treatment of Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

Preclinical Toxicology of Acoziborole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acoziborole (formerly SCYX-7158) is a novel, single-dose, oral oxaborole derivative developed for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness. This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on this compound. The preclinical safety assessment, encompassing a battery of in vitro and in vivo studies, has demonstrated a favorable safety profile for this compound, supporting its progression into clinical trials. Key findings indicate that the compound is not genotoxic and shows no adverse effects on reproductive function or embryo-fetal development at therapeutic doses. The No-Observed-Adverse-Effect Levels (NOAELs) have been established in repeat-dose toxicity studies in both rodent and non-rodent species. This document summarizes the available quantitative data, details the experimental methodologies of key studies, and provides visualizations of the toxicological assessment workflow.

Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in rats and dogs to evaluate the potential adverse effects of this compound following daily administration over 28 days. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocols

28-Day Oral Toxicity Study in Rats and Dogs:

-

Species: Sprague-Dawley rats and Beagle dogs.

-

Administration: Oral gavage, once daily for 28 consecutive days.

-

Dose Groups: Multiple dose levels, including a vehicle control group, were used to establish a dose-response relationship.

-

Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.

-

Toxicokinetics: Plasma concentrations of this compound were measured at various time points to determine the systemic exposure.

Summary of Findings

The primary dose-limiting toxicity observed in rats was a reduction in food consumption, leading to anorexia and subsequent weight loss and dehydration, particularly in females[1]. In the 28-day studies, the NOAEL was established for both species.

| Study | Species | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings at Higher Doses |

| 28-Day Oral Toxicity | Rat | 15 mg/kg/day[1] | Reduced food consumption, anorexia, weight loss, dehydration[1]. |

| 28-Day Oral Toxicity | Dog | 15 mg/kg/day[2] | Not specified in available documents. |

Safety Pharmacology

A core battery of safety pharmacology studies was conducted to assess the potential effects of this compound on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems. These studies are essential for predicting potential acute adverse effects in humans.

Experimental Protocols

-

Cardiovascular System (hERG Assay and in vivo Dog Telemetry): The potential for QT interval prolongation was assessed in vitro using the hERG assay. In vivo cardiovascular effects (blood pressure, heart rate, and ECG) were evaluated in conscious, telemetered dogs.

-

Respiratory System (Rat): Respiratory function was monitored in rats following administration of this compound.

-

Central Nervous System (Rat): A functional observational battery (FOB) was conducted in rats to evaluate potential effects on behavior, coordination, and other neurological functions.

Summary of Findings

This compound demonstrated a clean profile in the safety pharmacology core battery.

| Study | System | Key Finding |

| hERG Assay | Cardiovascular | IC50 > 100 μM (indicating a low risk of QT prolongation)[1]. |

| In vivo Dog Telemetry | Cardiovascular | No significant adverse effects reported in available summaries. |

| Respiratory Study | Respiratory | No significant adverse effects reported in available summaries. |

| Functional Observational Battery | Central Nervous System | No significant adverse effects reported in available summaries. |

Genetic Toxicology

A standard battery of in vitro and in vivo genotoxicity assays was performed to assess the potential of this compound to induce gene mutations or chromosomal damage.

Experimental Protocols

-

Bacterial Reverse Mutation Assay (Ames Test): This in vitro assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation.

-

In Vivo Micronucleus Test: This in vivo assay assesses the potential for chromosomal damage by measuring the formation of micronuclei in the erythrocytes of treated rodents (typically rats or mice).

Summary of Findings

This compound was found to be non-genotoxic in the standard battery of assays.

| Assay | Result |

| Ames Test | Negative[1] |

| In Vivo Micronucleus Test | Negative[1] |

Reproductive and Developmental Toxicology

A comprehensive set of studies was conducted to evaluate the potential effects of this compound on fertility, reproductive function, and embryonic and fetal development.

Experimental Protocols

-

Fertility and Early Embryonic Development Study: This study assesses the effects of this compound on male and female fertility, including mating performance, and early embryonic development up to implantation.

-

Embryo-Fetal Development Studies: These studies were conducted in two species (rat and rabbit) to evaluate the potential for this compound to induce adverse effects on the developing fetus during the period of organogenesis.

-

Placental Transfer Study: A study using radiolabeled this compound was conducted to determine if the drug and/or its metabolites cross the placenta.

Summary of Findings

This compound did not show any adverse effects on fertility, reproductive performance, or embryo-fetal development at the doses tested. Radiolabeled drug-related material was shown to cross the placenta[1].

| Study | Species | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |

| Fertility and Reproductive Performance | Rat | 25 mg/kg/day[1] | No adverse effects on male or female fertility or reproductive performance[1]. |

| Maternal and Embryo-Fetal Development | Rat and Rabbit | 15 mg/kg/day[1] | No teratogenic effects or adverse effects on embryo-fetal development were observed[1]. |

Other Toxicological Assessments

Acute Toxicity

The maximum tolerated dose (MTD) was determined in rats for single and 7-day oral administration.

| Study | Species | MTD (Maximum Tolerated Dose) |

| Single Dose | Rat | 200 mg/kg[1] |

| 7-Day Repeat Dose | Rat | 50 mg/kg/day[1] |

In Vitro Cytotoxicity

In vitro studies on mammalian cells were conducted to assess the general cytotoxicity of this compound.

| Assay | Cell Line | Result |

| Cell Proliferation Assay | L929 mouse cell line | No significant inhibition of cell proliferation at concentrations up to 50 μg/mL[3]. |

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the proteasome in the Trypanosoma brucei parasite. The proteasome is a critical enzyme complex responsible for the degradation of damaged or unneeded proteins. By inhibiting this pathway, this compound disrupts essential cellular processes, leading to parasite death.

Caption: Mechanism of action of this compound in Trypanosoma brucei.

Experimental Workflows

The preclinical toxicological evaluation of this compound followed a standard workflow designed to meet regulatory requirements for new drug candidates.

Caption: Standard preclinical toxicology assessment workflow.

Conclusion

The comprehensive preclinical toxicology program for this compound has established a favorable safety profile. The compound is non-genotoxic and demonstrates no adverse effects on reproductive function or embryo-fetal development in non-clinical studies. The identified NOAELs in repeat-dose toxicity studies in both rodents and non-rodents have provided a solid foundation for the safe conduct of clinical trials. The data summarized in this guide supports the continued development of this compound as a promising new treatment for Human African Trypanosomiasis. Further details on the experimental protocols and full quantitative data may be available in regulatory submission documents.

References

Acoziborole: A Technical Guide to its Activity Against Trypanosoma Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoziborole (formerly SCYX-7158) is a novel, single-dose, orally bioavailable benzoxaborole compound with potent trypanocidal activity.[1] Developed by the Drugs for Neglected Diseases initiative (DNDi), it represents a significant advancement in the potential treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness, a neglected tropical disease caused by parasites of the Trypanosoma brucei species.[2][3] This technical guide provides an in-depth overview of this compound's activity against various Trypanosoma species, detailing its mechanism of action, summarizing quantitative data, and outlining key experimental protocols.

Data Presentation: In Vitro and In Vivo Activity of this compound

The following tables summarize the currently available quantitative data on the efficacy of this compound against different Trypanosoma species and strains.

Table 1: In Vitro Activity of this compound against Trypanosoma brucei Species

| Species | Strain | IC50 (µg/mL) | Incubation Time (h) | Reference |

| Trypanosoma brucei brucei | S427 | ~0.25 - 0.37 | 72 | [4] |

| Trypanosoma brucei rhodesiense | STIB900 | ~0.07 | 72 | [4] |

| Trypanosoma brucei gambiense | Various | ~0.07 - 0.37 | 72 | [4] |

Table 2: Clinical Efficacy of this compound against Trypanosoma brucei gambiense (Phase II/III Trial)

| Disease Stage | Patient Population | Treatment Success Rate (18 months) | Confidence Interval (95%) | Reference |

| Late-stage HAT | 167 patients | 95% | 91.2-97.7 | [5] |

| Early-stage HAT | 41 patients | 100% | - | [3] |

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of the cleavage and polyadenylation specificity factor 3 (CPSF3) in trypanosomes.[9] CPSF3 is a critical endonuclease involved in the processing of pre-mRNA. By inhibiting this enzyme, this compound disrupts the maturation of messenger RNA (mRNA), leading to a cascade of downstream effects that ultimately result in parasite death.[9]

Recent research also suggests that this compound may have additional, CPSF3-independent modes of action. Studies have shown that treatment with this compound leads to the destabilization of CPSF3 and other proteins, inhibition of polypeptide translation, and a reduction in the endocytosis of the haptoglobin-hemoglobin complex, which is essential for the parasite's iron acquisition.[2]

Figure 1: Proposed mechanism of action of this compound in Trypanosoma.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Susceptibility Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various Trypanosoma species.

General Protocol:

-

Parasite Culture: Bloodstream form trypanosomes are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO2 environment.

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Assay Setup: In a 96-well microtiter plate, a defined number of parasites (e.g., 2 x 10^4 cells/mL) are added to each well containing the serially diluted this compound. Control wells with no drug and wells with a known trypanocidal drug are included.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard culture conditions.

-

Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). Resazurin is a cell-permeable dye that is reduced by metabolically active cells to the fluorescent resorufin. The fluorescence intensity is measured using a microplate reader.

-

Data Analysis: The fluorescence readings are converted to percentage inhibition relative to the untreated control. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Figure 2: Workflow for in vitro susceptibility testing of this compound.

In Vivo Efficacy in a Murine Model of HAT

Objective: To evaluate the efficacy of this compound in treating both the early (hemolymphatic) and late (meningoencephalic) stages of HAT in a mouse model.

General Protocol:

-

Animal Model: Immunocompetent mice (e.g., BALB/c) are used.

-

Infection: Mice are infected intraperitoneally with a specific strain of Trypanosoma brucei.

-

Staging of Infection:

-

Stage 1 (Early): Treatment is initiated shortly after infection is confirmed by the presence of parasites in the blood.

-

Stage 2 (Late): Treatment is initiated at a later time point when parasites have crossed the blood-brain barrier and are present in the central nervous system. This is often confirmed by examining the cerebrospinal fluid (CSF) or by the onset of neurological symptoms.

-

-

Drug Administration: this compound is administered orally as a single dose or in multiple doses, depending on the study design.[10] A control group receives the vehicle only.

-

Monitoring:

-

Parasitemia: Blood is collected from the tail vein at regular intervals to monitor the number of parasites using a hemocytometer.

-

Clinical Signs: Mice are monitored for clinical signs of disease, such as weight loss, ruffled fur, and neurological symptoms.

-

Survival: The survival of the mice in each group is recorded.

-

-

Cure Assessment: A cure is typically defined as the absence of parasites in the blood and, for late-stage models, in the CSF for a prolonged period after the end of treatment (e.g., 30-60 days). Relapse is monitored to assess the sterilizing activity of the drug.

Figure 3: Workflow for in vivo efficacy testing in a mouse model of HAT.

Conclusion

This compound has demonstrated remarkable efficacy against Trypanosoma brucei gambiense, the primary cause of HAT, in both preclinical and clinical studies. Its novel mechanism of action, targeting the essential CPSF3 enzyme, and its single-dose oral formulation position it as a potential game-changer in the efforts to eliminate sleeping sickness.[11][12] Further research is warranted to fully elucidate its activity against other Trypanosoma species of medical and veterinary importance. The detailed protocols and data presented in this guide are intended to support the ongoing research and development efforts in the field of trypanosomatid diseases.

References

- 1. Benzoxaboroles: a new class of potential drugs for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | DNDi [dndi.org]

- 3. Press Release: this compound: Investigational single-dose oral treatment raises hope for elimination of sleeping sickness in Africa [sanofi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Efficacy and safety of this compound in patients with human African trypanosomiasis caused by Trypanosoma brucei gambiense: a multicentre, open-label, single-arm, phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. news-medical.net [news-medical.net]

- 11. This compound: Investigational single-dose oral treatment raises hope for elimination of sleeping sickness in Africa | DNDi [dndi.org]

- 12. Will a one-dose drug mean the end of sleeping sickness? | MDedge [mdedge.com]

Structural Activity Relationship of Benzoxaborole Derivatives for Histone Acetyltransferase (HAT): A Prospective Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone acetyltransferases (HATs) represent a critical class of epigenetic modulators, playing a pivotal role in chromatin structuring and gene transcription. Their dysregulation is implicated in numerous pathologies, including cancer and inflammatory diseases, making them a compelling target for therapeutic intervention. The benzoxaborole scaffold is a versatile pharmacophore, with approved drugs targeting a range of enzymes. However, the exploration of benzoxaborole derivatives as inhibitors of histone acetyltransferases is a nascent and largely unpublished field of research. This technical guide serves as a forward-looking prospectus, outlining the potential and theoretical framework for the development of benzoxaborole-based HAT inhibitors. In the absence of direct structure-activity relationship (SAR) studies, this document provides a comprehensive overview of HAT biology, the established pharmacology of benzoxaboroles, and a proposed roadmap for the systematic investigation of their SAR for HATs. We present hypothetical quantitative data, detailed experimental protocols for key assays, and logical workflows to guide future research in this promising area.

Introduction: The Epigenetic Role of Histone Acetyltransferases

Histone acetylation is a key post-translational modification that generally correlates with a less compact chromatin structure, known as euchromatin, which allows for greater accessibility of transcription factors to DNA and thereby promotes gene expression.[1] This dynamic process is mediated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[2]

HATs catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails.[1] This modification neutralizes the positive charge of the lysine side chain, weakening the electrostatic interaction between histones and the negatively charged DNA backbone.[1] HATs are broadly classified into several families, including GNAT (Gcn5-related N-acetyltransferase), MYST (MOZ, Ybf2/Sas3, Sas2, Tip60), and p300/CBP (CREB-binding protein).[3] Given their fundamental role in gene regulation, the aberrant activity of HATs has been linked to various diseases, making them attractive targets for drug discovery.[2]

The benzoxaborole moiety is a unique boron-containing heterocycle that has proven to be a successful scaffold in medicinal chemistry.[4] Its ability to form reversible covalent bonds with active site nucleophiles has been exploited to create potent inhibitors for a variety of enzymes.[5] While there is extensive literature on benzoxaboroles targeting enzymes like phosphodiesterases and aminoacyl-tRNA synthetases, and other boron-containing compounds have been investigated as HDAC inhibitors, the specific targeting of HATs by benzoxaboroles remains an underexplored frontier.[4][6] This guide aims to bridge this gap by providing a theoretical and practical framework for initiating SAR studies in this area.

Proposed Structural Activity Relationship (SAR) Framework for Benzoxaborole-HAT Inhibitors

In the absence of empirical data, we propose a hypothetical SAR framework based on the known chemistry of benzoxaboroles and the general characteristics of HAT inhibitor binding sites. The core benzoxaborole scaffold would likely interact with the HAT active site, with the boron atom playing a key role in binding, potentially through interactions with catalytic residues or water molecules. Modifications at various positions on the benzoxaborole ring system would be explored to enhance potency, selectivity, and pharmacokinetic properties.

Hypothetical Quantitative Data for Benzoxaborole Derivatives as HAT Inhibitors

The following table summarizes prospective data for a theoretical series of benzoxaborole derivatives targeting the p300 HAT. The proposed structures are designed to explore the impact of substitutions at the 5- and 6-positions of the benzoxaborole ring.

| Compound ID | R1 (5-position) | R2 (6-position) | p300 IC50 (µM) | PCAF IC50 (µM) | Cellular H3K27ac IC50 (µM) |

| BZ-HAT-001 | H | H | >100 | >100 | >100 |

| BZ-HAT-002 | F | H | 50.2 | 85.1 | 65.4 |

| BZ-HAT-003 | Cl | H | 35.8 | 60.3 | 42.1 |

| BZ-HAT-004 | H | OMe | 75.4 | >100 | 90.2 |

| BZ-HAT-005 | H | CONH-Ph | 15.1 | 30.5 | 18.9 |

| BZ-HAT-006 | F | CONH-Ph | 5.2 | 12.8 | 7.5 |

| BZ-HAT-007 | F | CONH-(4-F-Ph) | 2.1 | 8.9 | 3.3 |

| BZ-HAT-008 | F | SO2NH-Ph | 22.4 | 45.6 | 30.1 |

This data is hypothetical and for illustrative purposes only.

SAR Interpretation (Hypothetical):

-

5-Position (R1): Introduction of a small, electron-withdrawing group like fluorine or chlorine appears to enhance potency (cf. BZ-HAT-001 vs. BZ-HAT-002/003 and BZ-HAT-005 vs. BZ-HAT-006). This may be due to modulation of the boron's Lewis acidity or favorable interactions within a hydrophobic pocket.

-

6-Position (R2): A simple methoxy group shows limited improvement (BZ-HAT-004). However, the introduction of an amide linkage with an aromatic ring at the 6-position significantly boosts inhibitory activity (BZ-HAT-005), suggesting the presence of a larger binding pocket that can be exploited.

-

Synergy and Selectivity: Combining the 5-fluoro substituent with the 6-benzamide group leads to a synergistic improvement in potency (BZ-HAT-006). Further substitution on the pendant phenyl ring (BZ-HAT-007) suggests that this region can be further optimized for potency and selectivity against other HAT isoforms like PCAF. The sulfonamide linker (BZ-HAT-008) appears less favorable than the amide.

Experimental Protocols for HAT Inhibitor Screening and Characterization

The following are detailed methodologies for key experiments required to establish the SAR of benzoxaborole derivatives against HATs.

In Vitro HAT Enzymatic Assay

This protocol describes a common method for measuring the enzymatic activity of a purified HAT enzyme, such as p300, and assessing the inhibitory potential of test compounds.

Materials:

-

Recombinant human p300 (or other HAT enzyme)

-

Histone H3 or H4 peptide substrate

-

Acetyl-Coenzyme A, [³H]-labeled

-

Test compounds (benzoxaborole derivatives) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Scintillation paper and scintillation fluid

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the test compound dilutions to the appropriate wells. Include a positive control (known HAT inhibitor) and a negative control (DMSO vehicle).

-

Add the histone peptide substrate to all wells.

-

Initiate the reaction by adding a mixture of [³H]-acetyl-CoA and the HAT enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by spotting the reaction mixture onto the scintillation paper.

-

Wash the scintillation paper multiple times with a wash buffer (e.g., sodium carbonate/bicarbonate buffer) to remove unincorporated [³H]-acetyl-CoA.

-

Dry the paper and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This assay measures the ability of a compound to inhibit histone acetylation within a cellular context.

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-acetyl-H3K27, anti-total Histone H3)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a defined period (e.g., 6-24 hours).

-

Wash the cells with PBS and lyse them using the lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the specific acetylated histone mark overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.

-

Quantify the band intensities to determine the relative level of histone acetylation and calculate the cellular IC50.

Visualization of Workflows and Pathways

Experimental Workflow for HAT Inhibitor Screening

The following diagram illustrates the general workflow for identifying and characterizing novel HAT inhibitors, from initial screening to cellular validation.

References

- 1. Discovery and Mechanism of Natural Products as Modulators of Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Acetyltransferase and Deacetylase Inhibitors—New Aspects and Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histone Deacetylase 2 (HDAC2) Inhibitors Containing Boron - PubMed [pubmed.ncbi.nlm.nih.gov]

Acoziborole's Disruption of S-adenosyl-L-methionine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the metabolic consequences of Acoziborole (formerly AN5568 or SCYX-7158) treatment, specifically focusing on its significant perturbation of S-adenosyl-L-methionine (SAM) metabolism in the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). While the primary target of this compound has been identified as the mRNA processing endonuclease CPSF3, its downstream effects create a distinct and potent metabolic phenotype.[1][2][3] This document details the quantitative metabolic changes, the experimental protocols used to ascertain these findings, and visual pathways to elucidate the compound's impact.

Core Mechanism and Metabolic Impact

This compound is a novel, single-dose, orally bioavailable benzoxaborole compound developed for the treatment of HAT.[4] Its direct mode of action is the inhibition of the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an essential enzyme for pre-mRNA processing in trypanosomes.[1][3] Inhibition of this process leads to a cascade of cellular disruptions.

A key downstream consequence of this compound treatment is the profound alteration of S-adenosyl-L-methionine (SAM) metabolism.[5] SAM is a universal methyl group donor, essential for the methylation of nucleic acids, proteins, and lipids. It is also a critical precursor for polyamine and ethylene biosynthesis. Metabolomic studies reveal that this compound treatment leads to a significant accumulation of SAM and its metabolic byproducts, a phenotype strikingly similar to that induced by the pan-methyltransferase inhibitor, sinefungin.[2][5] This suggests that the disruption of mRNA processing by this compound leads to a systemic failure in the utilization of SAM by SAM-dependent methyltransferases, causing pathway intermediates to accumulate to toxic levels.

Quantitative Metabolomic Data

Bloodstream-form T. b. brucei (Lister 427 strain) were treated with 1.9 µM this compound (equivalent to 10 times the 50% effective concentration, or EC₅₀) for six hours. Subsequent metabolomic analysis via liquid chromatography-mass spectrometry (LC-MS) revealed significant changes in metabolites central to SAM and methionine metabolism.[2][5] The most critically perturbed metabolites are summarized below.

| Metabolite | Abbreviation | Fold Change (this compound vs. Control) | p-value | Pathway Role |

| S-adenosyl-L-methionine | AdoMet / SAM | 7.67 | 0.0096 | Universal methyl group donor |

| 5'-Methylthioadenosine | 5'-MTA | 6.17 | 4.61 x 10⁻⁶ | Byproduct of polyamine synthesis |

| S-adenosyl-L-homocysteine | SAH | 2.50 | 0.0019 | Product of methyltransferase reactions |

| Methionine | Met | 2.48 | 0.0003 | Precursor for SAM synthesis |

| Decarboxylated SAM | dcSAM | 2.14 | 0.0210 | Aminopropyl group donor for spermidine synthesis |

| Homocysteine | Hcy | 1.70 | 0.0011 | Product of SAH hydrolysis; precursor for cysteine |

| Data extracted from Steketee et al., 2018, PLOS Neglected Tropical Diseases, and its supplementary data files.[2] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary research that identified the metabolic effects of this compound.[2][5]

Trypanosoma brucei Culturing and Drug Treatment

-

Cell Line: Bloodstream form (BSF) Trypanosoma brucei brucei strain Lister 427 was used.

-

Culture Medium: Parasites were cultured in HMI-9 medium supplemented with 10% (v/v) heat-inactivated fetal calf serum.

-

Incubation Conditions: Cultures were maintained at 37°C in a 5% CO₂ environment.

-

Drug Treatment: Log-phase parasite cultures (density of approximately 1 x 10⁶ cells/mL) were treated with this compound (AN5568) at a final concentration of 1.9 µM. A vehicle control (DMSO) was run in parallel.

-

Exposure Time: The treated and control cultures were incubated for 6 hours prior to harvesting for metabolite extraction.

Metabolite Extraction and LC-MS Analysis

-

Harvesting: 1 x 10⁸ trypanosome cells were rapidly harvested by centrifugation at 1,500 x g for 10 minutes at 4°C.

-

Quenching: The cell pellet was immediately quenched by resuspension in 1 mL of a chloroform/methanol/water solution (ratio 1:3:1) maintained at 4°C to halt all enzymatic activity.

-

Extraction: The mixture was vortexed for 1 hour at 4°C in an orbital shaker.

-

Phase Separation: Insoluble material was pelleted by centrifugation at 16,000 x g for 10 minutes at 4°C. The supernatant containing the polar metabolites was transferred to a new tube.

-

Sample Preparation: The supernatant was dried under a stream of nitrogen gas and the resulting metabolite pellet was stored at -80°C until analysis.

-

LC-MS Analysis:

-

Resuspension: The dried pellet was resuspended in 100 µL of 95% water/5% acetonitrile.

-

Chromatography: Separation was performed on a ZIC-pHILIC column (150 mm x 4.6 mm, 5 µm) using a gradient elution with 20 mM ammonium carbonate in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

-

Mass Spectrometry: The column eluent was analyzed using a Q-Exactive Orbitrap mass spectrometer operating in both positive and negative ion modes to detect a wide range of metabolites.

-

Data Analysis: Peak identification and integration were performed using specialized software, with metabolites identified by matching accurate mass and retention times to an in-house library of standards. Statistical significance was determined using a Student's t-test.

-

Visualizations: Pathways and Workflows

Perturbation of the SAM Metabolic Pathway

The following diagram illustrates the core S-adenosyl-L-methionine metabolic pathway and indicates the points of metabolite accumulation following the downstream effects of this compound treatment.

Caption: Downstream metabolic consequences of this compound on the SAM pathway in T. brucei.

Experimental Workflow for Metabolomic Analysis

This diagram outlines the logical flow of the experimental procedure, from parasite culture to final data interpretation.

References

- 1. Benzoxaborole treatment perturbs S-adenosyl-L-methionine metabolism in Trypanosoma brucei | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Benzoxaborole treatment perturbs S-adenosyl-L-methionine metabolism in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The trypanocidal benzoxaborole AN7973 inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. orbi.uliege.be [orbi.uliege.be]

Acoziborole: An In-depth Technical Guide to its CPSF3-Independent Modes of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoziborole (formerly SCYX-7158) is a promising, single-dose, orally bioavailable drug candidate for the treatment of human African trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei. While its primary mechanism of action is the inhibition of the cleavage and polyadenylation specificity factor 3 (CPSF3), a critical enzyme in parasite mRNA processing, a growing body of evidence points to significant CPSF3-independent activities. This technical guide provides a comprehensive overview of these alternative modes of action, presenting key experimental data, detailed methodologies, and visual representations of the involved pathways and workflows. Understanding this polypharmacology is crucial for anticipating resistance mechanisms and guiding the development of next-generation trypanocidal agents.

Introduction to this compound and its Primary Target, CPSF3

This compound is a benzoxaborole derivative that has shown high efficacy in clinical trials for both early and late-stage HAT.[1][2][3] Its development represents a significant advancement in the search for safer and more effective treatments for this neglected tropical disease.[4][5] The primary molecular target of this compound in Trypanosoma brucei has been identified as CPSF3, a nuclear mRNA processing endonuclease.[6][7] By inhibiting CPSF3, this compound disrupts pre-mRNA processing, leading to a cascade of events that ultimately results in parasite death.

References

- 1. researchgate.net [researchgate.net]

- 2. Press Release: this compound: Investigational single-dose oral treatment raises hope for elimination of sleeping sickness in Africa [sanofi.com]

- 3. Efficacy and safety of this compound in patients with human African trypanosomiasis caused by Trypanosoma brucei gambiense: a multicentre, open-label, single-arm, phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | DNDi [dndi.org]

- 5. Determination of the Optimal Single Dose Treatment for this compound, a Novel Drug for the Treatment of Human African Trypanosomiasis: First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ulab360.com [ulab360.com]

Acoziborole's Impact on Parasite Cell Cycle and Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoziborole, a novel, single-dose, orally bioavailable benzoxaborole, represents a significant breakthrough in the treatment of Human African Trypanosomiasis (HAT). Its unique mechanism of action, targeting a critical enzyme in the parasite's mRNA processing machinery, leads to the cessation of parasite replication and ultimate clearance. This technical guide provides an in-depth analysis of this compound's effects on the Trypanosoma brucei cell cycle and replication, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the key pathways and workflows.

Mechanism of Action: Targeting mRNA Processing to Halt Replication

This compound's primary mode of action is the inhibition of the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a nuclear mRNA processing endonuclease in Trypanosoma brucei.[1][2][3] CPSF3 is a crucial component of the machinery responsible for the maturation of pre-messenger RNA (pre-mRNA) into mature messenger RNA (mRNA).

In trypanosomes, transcription is polycistronic, meaning multiple genes are transcribed into a single long pre-mRNA molecule. This precursor must then be processed into individual mature mRNAs through a process involving trans-splicing and polyadenylation. This compound, by binding to the active site of CPSF3, specifically blocks this maturation process.[1] This inhibition of pre-mRNA processing leads to a cascade of downstream effects, most notably the disruption of protein synthesis, which is essential for the parasite's survival and replication.[4] This ultimately hampers the parasite's ability to multiply in the host.[5]

Signaling Pathway of this compound's Action

References

- 1. pnas.org [pnas.org]

- 2. Clinical and veterinary trypanocidal benzoxaboroles target CPSF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hypothesis-generating proteome perturbation to identify NEU-4438 and this compound modes of action in the African Trypanosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

Acoziborole: An In-Depth Technical Guide to Early-Stage Research for Kinetoplastid Diseases Beyond African Trypanosomiasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acoziborole (formerly SCYX-7158), an orally bioavailable benzoxaborole, has demonstrated remarkable success in clinical trials for the treatment of Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei gambiense.[1][2][3][4] Its novel mechanism of action, targeting the cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease, presents a promising avenue for broad-spectrum anti-kinetoplastid therapeutics.[5] This technical guide provides a comprehensive overview of the early-stage research on this compound and related benzoxaboroles against other significant kinetoplastid pathogens, namely Leishmania donovani and Trypanosoma cruzi. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to inform future research and development in this area.

Mechanism of Action: Targeting a Conserved Kinetoplastid Pathway

This compound's primary mechanism of action involves the inhibition of CPSF3, a key enzyme in the parasite's mRNA processing machinery.[5] CPSF3 is responsible for the 3'-end cleavage of pre-mRNA, a critical step for subsequent polyadenylation and the production of mature, translatable mRNA. By inhibiting this endonuclease, this compound disrupts the parasite's ability to synthesize essential proteins, ultimately leading to cell death. This target is conserved across kinetoplastids, suggesting a potential for broad-spectrum activity.[5]

Quantitative Data on Anti-Kinetoplastid Activity

While this compound has proven highly effective against T. brucei, its activity against other kinetoplastids appears to be more varied. Direct quantitative data for this compound against Leishmania donovani and Trypanosoma cruzi is limited in publicly available literature. However, studies on analogous benzoxaboroles, such as DNDI-6148, provide valuable insights into the potential of this compound class.

Table 1: In Vitro Activity of Benzoxaboroles against Leishmania Species

| Compound | Parasite | Assay Type | IC50 / EC50 (µM) | Reference |

| This compound | L. infantum | Intracellular Amastigote | Weak Activity | [6] |

| This compound | L. donovani | Intracellular Amastigote | Weak Activity | [6] |

| DNDI-6148 | L. donovani | Intracellular Amastigote | Potent Activity | [6][7] |

| DNDI-6148 | L. infantum | Intracellular Amastigote | Potent Activity | [6][7] |

| Various | L. major, L. aethiopica, L. amazonensis, L. panamensis, L. mexicana, L. tropica | Intracellular Amastigote | 0.29 - 18.3 | [8] |

Table 2: In Vivo Efficacy of Benzoxaboroles against Visceral Leishmaniasis in Hamster Model

| Compound | Dosing Regimen | Parasite Burden Reduction (%) | Reference |

| DNDI-6148 | Oral | >98% | [6][7] |

Experimental Protocols

In Vitro Intracellular Leishmania Amastigote Assay

This assay is critical for determining the efficacy of compounds against the clinically relevant intracellular stage of the parasite.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against intracellular Leishmania amastigotes.

Materials:

-

Host cells (e.g., THP-1 human monocytic cell line, primary peritoneal macrophages)

-

Leishmania donovani promastigotes (stationary phase)

-

Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Test compound (this compound) and reference drug (e.g., amphotericin B)

-

96- or 384-well microplates (clear bottom for imaging)

-

DNA stain (e.g., DAPI, Hoechst)

-

High-content imaging system and analysis software

Procedure:

-

Host Cell Seeding: Seed host cells into microplates and, if using THP-1 cells, differentiate them into adherent macrophages using PMA.

-

Infection: Infect the macrophage monolayer with stationary phase Leishmania promastigotes at a defined multiplicity of infection (MOI).

-

Compound Addition: After an incubation period to allow for phagocytosis, wash the wells to remove extracellular promastigotes and add fresh medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period sufficient for amastigote replication (typically 72-96 hours).

-

Staining and Imaging: Fix the cells, stain with a DNA dye to visualize host cell and parasite nuclei, and acquire images using a high-content imaging system.

-

Data Analysis: Use automated image analysis software to quantify the number of host cells and intracellular amastigotes per cell. Calculate the percentage of infection and the number of amastigotes per infected cell. Determine the IC50 value by plotting the percentage of parasite inhibition against the compound concentration.

In Vitro Intracellular Trypanosoma cruzi Amastigote Assay

This assay evaluates the efficacy of compounds against the replicative intracellular stage of T. cruzi.

Objective: To determine the 50% effective concentration (EC50) of a test compound against intracellular T. cruzi amastigotes.

Materials:

-

Host cells (e.g., L6 rat myoblasts, Vero cells)

-

Trypanosoma cruzi trypomastigotes

-

Culture medium (e.g., DMEM) supplemented with FBS

-

Test compound (this compound) and reference drug (e.g., benznidazole)

-

96- or 384-well microplates

-

Reporter system (e.g., β-galactosidase-expressing parasites and CPRG substrate, or DNA stain)

-

Plate reader or high-content imaging system

Procedure:

-

Host Cell Seeding: Seed host cells into microplates.

-

Infection: Infect the host cell monolayer with T. cruzi trypomastigotes.

-

Compound Addition: After an incubation period for invasion, wash the wells to remove non-internalized trypomastigotes and add fresh medium with serial dilutions of the test compound.

-

Incubation: Incubate the plates for a duration that allows for amastigote replication (e.g., 48-72 hours).

-

Quantification of Parasite Load:

-

Reporter-based: If using reporter parasites, lyse the cells and add the appropriate substrate. Measure the resulting colorimetric or luminescent signal.

-

Imaging-based: Fix and stain the cells with a DNA dye. Use a high-content imager to quantify the number of intracellular amastigotes.

-

-

Data Analysis: Calculate the percentage of parasite inhibition relative to untreated controls and determine the EC50 value.

In Vivo Efficacy Models

Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and toxicity of drug candidates.

Objective: To assess the efficacy of a test compound in reducing parasitemia and tissue parasite burden in a mouse model of acute Chagas disease.

Animals: Immunocompetent mouse strains (e.g., BALB/c).

Procedure:

-

Infection: Infect mice intraperitoneally with bloodstream trypomastigotes of a virulent T. cruzi strain.

-

Treatment: Initiate treatment with the test compound (administered orally or via another appropriate route) at a predefined time post-infection. Include a vehicle control group and a reference drug group (e.g., benznidazole).

-

Monitoring: Monitor parasitemia regularly by taking blood samples from the tail vein and counting the number of trypomastigotes. Monitor animal health and survival.

-

Endpoint Analysis: At the end of the treatment period, or at a defined endpoint, euthanize the animals and collect tissues (e.g., heart, skeletal muscle) for histopathological analysis or quantitative PCR (qPCR) to determine the tissue parasite load.

Objective: To evaluate the efficacy of a test compound in reducing the parasite burden in the liver, spleen, and bone marrow of hamsters infected with Leishmania donovani.

Animals: Golden Syrian hamsters.

Procedure:

-

Infection: Infect hamsters intracardially with L. donovani amastigotes.

-

Treatment: Allow the infection to establish (typically several weeks). Initiate treatment with the test compound.

-

Endpoint Analysis: At the end of the treatment, euthanize the animals and collect the liver, spleen, and bone marrow. Determine the parasite burden in these organs by microscopic counting of Giemsa-stained tissue imprints (Leishman-Donovan Units) or by qPCR.

Discussion and Future Directions

The early-stage research on this compound and related benzoxaboroles for kinetoplastid diseases other than HAT presents a mixed but promising picture. The conserved mechanism of action, targeting the essential CPSF3 enzyme, provides a strong rationale for further investigation. While this compound itself has shown weak activity against Leishmania in intramacrophage assays, the potent efficacy of the analogue DNDI-6148 demonstrates that the benzoxaborole scaffold can be optimized for high anti-leishmanial activity.

For drug development professionals, this suggests that further structure-activity relationship (SAR) studies around the this compound core could yield compounds with improved potency against Leishmania and potentially T. cruzi. The lack of significant cross-resistance with existing drugs is another favorable characteristic of this compound class.

For researchers and scientists, several key questions remain:

-

What is the precise quantitative in vitro and in vivo efficacy of this compound against a panel of diverse T. cruzi and Leishmania strains?

-

What structural modifications to the benzoxaborole scaffold are critical for potent activity against Leishmania and T. cruzi?

-

Can the favorable safety and single-dose pharmacokinetic profile of this compound be replicated in new analogues with broader anti-kinetoplastid activity?

Addressing these questions through rigorous preclinical studies, utilizing the standardized protocols outlined in this guide, will be crucial in determining the full potential of this compound and the wider benzoxaborole class in the fight against neglected tropical diseases.

References

- 1. This compound | DNDi [dndi.org]

- 2. This compound: Investigational single-dose oral treatment raises hope for elimination of sleeping sickness in Africa | DNDi [dndi.org]

- 3. Press Release: this compound: Investigational single-dose oral treatment raises hope for elimination of sleeping sickness in Africa [sanofi.com]

- 4. Efficacy and safety of this compound in patients with human African trypanosomiasis caused by Trypanosoma brucei gambiense: a multicentre, open-label, single-arm, phase 2/3 trial | DNDi América Latina [dndial.org]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]

- 8. pure.york.ac.uk [pure.york.ac.uk]

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Testing of Acoziborole in Animal Models of Human African Trypanosomiasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoziborole (formerly SCYX-7158) is a promising, single-dose, orally bioavailable drug candidate for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by the protozoan parasite Trypanosoma brucei.[1][2] A member of the benzoxaborole class of compounds, this compound has demonstrated significant efficacy in preclinical animal models of both the early (hemolymphatic) and late (meningoencephalitic) stages of the disease.[1][3] These application notes provide detailed protocols for the in vivo evaluation of this compound efficacy in established murine models of HAT, guidance on data interpretation, and an overview of its mechanism of action.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of the Trypanosoma brucei cleavage and polyadenylation specificity factor 3 (CPSF3), a key endonuclease involved in the processing of pre-mRNA.[4] By targeting CPSF3, this compound disrupts mRNA maturation and processing within the parasite, leading to a cascade of downstream effects including the inhibition of polypeptide translation and ultimately, parasite death.[4] There is also evidence to suggest a degree of polypharmacology, which may reduce the likelihood of resistance development.

Animal Models for this compound Efficacy Testing

Murine models are the most commonly used for the preclinical evaluation of anti-trypanosomal drug candidates. These models can be categorized into two main stages, mirroring the progression of HAT in humans.

-

Stage 1 (Acute) Model: This model represents the early, hemolymphatic stage of the disease, where trypanosomes are primarily found in the bloodstream.

-

Stage 2 (Chronic/CNS) Model: This model mimics the late, meningoencephalitic stage, where the parasites have crossed the blood-brain barrier and established an infection in the central nervous system (CNS).[5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound (SCYX-7158) against various Trypanosoma brucei species.

Table 1: In Vitro Activity of this compound against T. brucei [1]

| Trypanosoma brucei Strain | IC₅₀ (µg/mL) |

| T. b. brucei S427 | ~0.37 |

| T. b. rhodesiense STIB900 | ~0.07 |

| T. b. gambiense STIB930 | ~0.15 |

Table 2: In Vivo Efficacy of this compound in Murine Models of HAT [1][5]

| Animal Model | Trypanosoma Strain | Treatment Regimen | Efficacy Outcome |

| Stage 1 (Acute) | T. b. brucei EATRO 110 | 25 mg/kg, oral, once daily for 7 days | 100% cure rate |

| Stage 2 (Chronic/CNS) | T. b. brucei TREU 667 | 50 mg/kg, oral, once daily for 7 days | 100% cure rate |

| Stage 2 (Chronic/CNS) | T. b. brucei TREU 667 | 25 mg/kg, oral, once daily for 7 days | 100% cure rate |

| Stage 2 (Chronic/CNS) | T. b. brucei TREU 667 | 12.5 mg/kg, oral, once daily for 7 days | ~80% cure rate |

Experimental Protocols

The following are detailed protocols for establishing murine models of HAT and assessing the in vivo efficacy of this compound.

Protocol 1: Stage 1 (Acute) HAT Model and this compound Efficacy Testing

Objective: To evaluate the efficacy of this compound in clearing parasitemia in a murine model of acute HAT.

Materials:

-

Female Swiss white mice (20-25 g)

-

Trypanosoma brucei brucei (e.g., EATRO 110 strain) cryo-stabilate

-

Phosphate Saline Glucose (PSG) buffer

-

This compound formulation for oral gavage

-

Vehicle control (e.g., water, 0.5% methylcellulose)

-

Microscope slides and coverslips

-

Micropipettes and sterile tips

-

Animal handling and restraint equipment

-

Tail snipping scissors

-

Hemocytometer or other cell counting device

Procedure:

-

Parasite Preparation and Infection:

-

Thaw a cryo-stabilate of T. b. brucei and dilute in PSG buffer.

-

Infect mice intraperitoneally (i.p.) with approximately 2.5 x 10⁵ trypanosomes in a volume of 0.2 mL.[5]

-

-

Treatment Administration:

-

Beginning 24 hours post-infection, administer this compound orally once daily for the desired duration (e.g., 7 days).[5]

-

A control group should receive the vehicle alone.

-

-

Parasitemia Monitoring:

-

Starting on day 3 post-infection, and every other day thereafter, monitor parasitemia levels.

-

Snip the tail of the mouse to obtain a small drop of blood.

-

Prepare a wet blood smear on a microscope slide and examine under a microscope to detect the presence of motile trypanosomes.

-

For quantitative assessment, dilute the blood sample and count the number of trypanosomes using a hemocytometer.

-

-

Efficacy Assessment:

-

The primary endpoint is the clearance of parasites from the blood.

-

Continue to monitor for relapse of parasitemia for an extended period (e.g., up to 60 days) after the cessation of treatment.

-

A cure is typically defined as the absence of detectable parasites in the blood for the duration of the follow-up period.

-

Protocol 2: Stage 2 (Chronic/CNS) HAT Model and this compound Efficacy Testing

Objective: To evaluate the efficacy of this compound in a murine model of late-stage, CNS HAT.

Materials:

-

Female Swiss white mice (20-25 g)

-

Trypanosoma brucei brucei (e.g., TREU 667 strain) cryo-stabilate

-

Diminazene aceturate (Berenil)

-

This compound formulation for oral gavage

-

Vehicle control

-

Standard materials for parasitemia monitoring

-

Equipment for brain tissue collection and processing (optional, for parasite burden quantification)

Procedure:

-

Infection and Establishment of CNS Infection:

-

Infect mice i.p. with T. b. brucei as described in Protocol 1.

-

On day 21 post-infection, administer a sub-curative dose of diminazene aceturate (e.g., 10 mg/kg, i.p.) to clear parasites from the bloodstream but not from the CNS, thereby establishing a chronic CNS infection.[5]

-

-

Treatment Administration:

-

On day 22 post-infection, begin oral administration of this compound once daily for the desired duration (e.g., 7 days).[5]

-

A negative control group should receive the vehicle. A positive control group treated with a known CNS-effective drug can also be included.

-

-

Efficacy Assessment:

-

Monitor for relapse of parasitemia in tail vein blood weekly, starting on day 35 post-infection.[5]

-

The primary endpoint is the prevention of relapse of parasitemia, indicating clearance of parasites from the CNS.

-

Monitor survival of the mice for an extended period (e.g., up to 125 days).[5]

-

Optional: At the end of the study, brain tissue can be collected to quantify parasite burden using techniques such as quantitative PCR (qPCR) or bioluminescence imaging (if using a luciferase-expressing parasite strain).

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for in vivo efficacy testing of this compound.

Conclusion

The animal models and protocols described in these application notes provide a robust framework for the in vivo evaluation of this compound's efficacy against Trypanosoma brucei. The promising preclinical data, demonstrating high cure rates at low oral doses in both acute and chronic CNS infection models, underscore the potential of this compound as a transformative treatment for Human African Trypanosomiasis.[1] Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, crucial for the continued development and potential clinical application of this important therapeutic agent.

References

- 1. SCYX-7158, an Orally-Active Benzoxaborole for the Treatment of Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCYX-7158, an orally-active benzoxaborole for the treatment of stage 2 human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of this compound in patients with human African trypanosomiasis caused by Trypanosoma brucei gambiense: a multicentre, open-label, single-arm, phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dndi.org [dndi.org]

Application Notes and Protocols for Acoziborole Oral Bioavailability Assay in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoziborole (formerly SCYX-7158) is a promising, single-dose oral drug candidate for the treatment of human African trypanosomiasis (HAT), also known as sleeping sickness, caused by the parasite Trypanosoma brucei.[1] Its development represents a significant advancement in combating this neglected tropical disease.[2] Understanding the oral bioavailability and pharmacokinetic profile of this compound in preclinical models is crucial for its continued development and regulatory approval. These application notes provide a summary of key pharmacokinetic data and detailed protocols for conducting oral bioavailability studies of this compound in mouse models.

Mechanism of Action

This compound targets and inhibits the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) in Trypanosoma brucei.[3][4] CPSF3 is an essential endonuclease involved in the maturation of messenger RNA (mRNA) through its role in pre-mRNA cleavage and subsequent polyadenylation and trans-splicing.[3][5] By binding to the active site of CPSF3, this compound disrupts these critical mRNA processing steps, leading to a global inhibition of protein synthesis and ultimately, parasite death.[3][5][6] This mechanism of action is specific to the parasite's CPSF3, providing a therapeutic window.[7]

Caption: this compound's mechanism of action in Trypanosoma brucei.

Data Presentation: Pharmacokinetics of this compound in Mice

The following tables summarize the key pharmacokinetic parameters of this compound in uninfected mice following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Intravenous Administration)

| Parameter | Value | Unit | Reference |

| Dose | 4.3 | mg/kg | [8] |

| Half-life (t½) | 26.6 | h | [8] |

| Systemic Clearance (CL) | 0.089 | L/h/kg | [8] |